An In-depth Technical Guide to the Core Chemical Properties of Basic Blue 41 for Researchers
An In-depth Technical Guide to the Core Chemical Properties of Basic Blue 41 for Researchers
This guide provides a comprehensive overview of the chemical and physical properties of Basic Blue 41 (C.I. 11105), a cationic azo dye. Tailored for researchers, scientists, and professionals in drug development, this document consolidates key data, outlines detailed experimental protocols, and visualizes complex processes to facilitate a deeper understanding and application of this compound.
Chemical and Physical Properties
Basic Blue 41 is a synthetic organic dye known for its vibrant blue color. It is primarily used in the textile industry for dyeing acrylic fibers and has applications in other areas such as paper and printing.[1][2] The quantitative properties of Basic Blue 41 are summarized below.
Table 1: Chemical Identifiers for Basic Blue 41
| Identifier | Value |
| CAS Number | 12270-13-2[3][4][5] |
| C.I. Number | 11105[4][6] |
| EC Number | 235-546-0[4][7] |
| IUPAC Name | 2-[N-ethyl-4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]anilino]ethanol;methyl sulfate[3][8] |
| Synonyms | C.I. Basic Blue 41, Astrazon Blue FGGL, Cationic Blue X-GRL, Maxilon Blue GRL[6][9][10] |
Table 2: Molecular and Physical Properties of Basic Blue 41
| Property | Value |
| Molecular Formula | C₂₀H₂₆N₄O₆S₂[3][4][5] |
| Molecular Weight | 482.57 g/mol [4][5][11] |
| Appearance | Dark violet or deep blue powder[1][9][12] |
| Solubility | 40 g/L in water at 20°C; Soluble in ethanol[6][9] |
| Maximum Absorbance (λmax) | 608.5 - 617 nm[4][13][14] |
| SMILES String | CCN(CCO)C1=CC=C(C=C1)N=NC2=--INVALID-LINK--C.COS(=O)(=O)[O-][3][10][15] |
| InChI Key | MHOFGBJTSNWTDT-UHFFFAOYSA-M[3][4][10] |
Synthesis
The synthesis of Basic Blue 41 involves a multi-step chemical process. A simplified overview of this process is the diazotization of 6-Methoxybenzo[d]thiazol-2-amine, followed by a coupling reaction with N-ethyl-N-hydroxyethylaniline. The resulting product is then treated with dimethyl sulfate to form the quaternary ammonium salt, which is the final Basic Blue 41 dye.[6]
Experimental Protocols
This section details methodologies for key experiments involving Basic Blue 41, from its application in dyeing to its removal from aqueous solutions and analytical determination.
Basic Blue 41 is extensively used for dyeing acrylic fibers due to its bright blue hue and good fastness properties.[9]
-
Materials: Basic Blue 41 dye, acrylic fabric, acetic acid, sodium acetate, sulfuric acid (optional), formic acid (optional).
-
Procedure:
-
Prepare a dyebath containing Basic Blue 41.
-
For a stable color, maintain the pH of the dyebath between 2 and 5 using an acetic acid and sodium acetate buffer system.[9]
-
Immerse the acrylic fabric in the dyebath.
-
Raise the temperature to 120°C for high-temperature dyeing; the color remains stable at this temperature.[6][16]
-
Maintain the dyeing process for a specified duration to ensure even color distribution.
-
After dyeing, the fabric is rinsed and dried.
-
Note: Using a sulfuric acid bath may result in a lighter, greener shade, while a formic acid bath generally does not alter the color.[9]
-
The concentration of Basic Blue 41 in an aqueous solution can be determined using UV-Vis spectrophotometry, based on its absorbance at its λmax.
-
Apparatus: UV-Vis Spectrophotometer, quartz cuvettes (1 cm path length), volumetric flasks, pipettes.
-
Procedure:
-
Preparation of Standard Solutions: Prepare a stock solution of Basic Blue 41 of a known concentration (e.g., 1000 mg/L) in deionized water. From this stock, prepare a series of standard solutions of varying known concentrations through serial dilution.
-
Calibration Curve:
-
Set the spectrophotometer to the maximum absorbance wavelength (λmax) of Basic Blue 41, which is approximately 617 nm.[13]
-
Use deionized water as a blank to zero the spectrophotometer.
-
Measure the absorbance of each standard solution.
-
Plot a calibration curve of absorbance versus concentration.
-
-
Sample Measurement:
-
HPLC can be employed for the separation and quantification of Basic Blue 41, particularly in complex mixtures.
-
System: HPLC with a Photodiode Array (PDA) or UV detector.
-
Column: A reverse-phase column, such as a C18 column, is commonly used.[11]
-
Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile (MeCN) and an aqueous buffer like water with phosphoric acid or, for MS compatibility, formic acid.[11]
-
General Protocol:
-
Prepare the sample by dissolving it in a suitable solvent (e.g., a mixture of acetonitrile and water) and filtering it to remove particulate matter.
-
Set up the HPLC system with the chosen column and mobile phase. A gradient elution may be used, for example, starting with a low percentage of acetonitrile and gradually increasing it.
-
Inject the sample into the HPLC system.
-
Detect Basic Blue 41 based on its retention time and UV-Vis spectrum from the PDA detector.
-
Quantification can be achieved by comparing the peak area of the sample to that of a standard of known concentration.
-
Basic Blue 41 can be removed from wastewater using various adsorbent materials. The following is a general protocol for a batch adsorption experiment.
-
Materials: Basic Blue 41 solution of known initial concentration, adsorbent material (e.g., activated carbon, termite mound, coconut fiber), pH meter, shaker, centrifuge.[12][17]
-
Procedure:
-
Add a specific amount of adsorbent to a fixed volume of the Basic Blue 41 solution in a flask.[16]
-
Adjust the pH of the solution to the desired value using HCl or NaOH, as pH can significantly affect adsorption capacity.[17]
-
Place the flask on a shaker and agitate at a constant speed and temperature for a predetermined contact time to reach equilibrium.[17]
-
After agitation, separate the adsorbent from the solution by centrifugation or filtration.[8]
-
Determine the final concentration of Basic Blue 41 in the supernatant using UV-Vis spectrophotometry as described in section 3.2.
-
The amount of dye adsorbed per unit mass of adsorbent can be calculated from the initial and final dye concentrations.
-
Photocatalysis is an advanced oxidation process used for the degradation of dyes like Basic Blue 41.
-
Materials: Basic Blue 41 solution, photocatalyst (e.g., TiO₂), UV lamp, photoreactor, aeration pump.[10][15]
-
Procedure:
-
Prepare the Basic Blue 41 solution of a desired concentration.
-
Introduce the photocatalyst into the solution within the photoreactor. This can be as a suspension or immobilized on a substrate.[15]
-
Before irradiation, stir the solution in the dark for a period (e.g., 30 minutes) to establish adsorption-desorption equilibrium between the dye and the catalyst.[15]
-
Commence the reaction by turning on the UV lamp.
-
At regular time intervals, withdraw samples from the reactor.
-
Filter the samples to remove the photocatalyst particles.
-
Analyze the concentration of the remaining Basic Blue 41 using UV-Vis spectrophotometry to determine the degradation efficiency over time.[15]
-
References
- 1. Environmental Research and Technology » Submission » Adsorption of Basic Blue 41 using Juniperus excelsa: Isotherm, kinetics and thermodynamics studies [dergipark.org.tr]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Response Surface Methodology: Photocatalytic Degradation Kinetics of Basic Blue 41 Dye Using Activated Carbon with TiO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. worlddyevariety.com [worlddyevariety.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. revistadechimie.ro [revistadechimie.ro]
- 9. Basic blue 41 - Cationic blue 41 - Cationic Blue SD-GRL from Emperor Chem [emperordye.com]
- 10. mdpi.com [mdpi.com]
- 11. C.I. Basic Blue 41 | SIELC Technologies [sielc.com]
- 12. iwaponline.com [iwaponline.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 16. Data of adsorption of Basic Blue 41 dye from aqueous solutions by activated carbon prepared from filamentous algae - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.iau.ir [journals.iau.ir]
